5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine is a fluorinated pyridine derivative that contains a trimethylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine typically involves the introduction of the trimethylstannyl group to a fluorinated pyridine precursor. One common method is the reaction of 5-fluoro-3-methylpyridine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to replace the trimethylstannyl group with an aryl or vinyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, materials science, and other applications where fluorinated and tin-containing compounds are valuable .
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the fluorine and trimethylstannyl groups. These groups can influence the reactivity and stability of the compound, allowing it to interact with different molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine
- 3-Fluoro-5-(tributylstannyl)pyridine
- 6-Fluoro-2-(tributylstannyl)pyridine
Uniqueness
5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine is unique due to its specific substitution pattern and the presence of both fluorine and trimethylstannyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in various chemical environments .
Eigenschaften
Molekularformel |
C9H14FNSn |
---|---|
Molekulargewicht |
273.92 g/mol |
IUPAC-Name |
(5-fluoro-3-methylpyridin-2-yl)-trimethylstannane |
InChI |
InChI=1S/C6H5FN.3CH3.Sn/c1-5-2-6(7)4-8-3-5;;;;/h2,4H,1H3;3*1H3; |
InChI-Schlüssel |
GZHQIOMXFKHNTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1[Sn](C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.